Bienvenue dans la boutique en ligne BenchChem!

[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

GSK-3β inhibition antidepressant drug discovery triazole conjugate SAR

[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1126635-76-4) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a primary alcohol at the 4-position and a 3,4-dimethylphenyl substituent at N1. With molecular formula C₁₁H₁₃N₃O and molecular weight 203.24 g/mol, it is commercially available at purities ≥95–98% from multiple suppliers.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1126635-76-4
Cat. No. B1467397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol
CAS1126635-76-4
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(N=N2)CO)C
InChIInChI=1S/C11H13N3O/c1-8-3-4-11(5-9(8)2)14-6-10(7-15)12-13-14/h3-6,15H,7H2,1-2H3
InChIKeyCOCVVHVFRCTWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1126635-76-4): Procurement-Ready 1,2,3-Triazole Building Block and Key Precursor to GSK-3β Inhibitors


[1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1126635-76-4) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a primary alcohol at the 4-position and a 3,4-dimethylphenyl substituent at N1 . With molecular formula C₁₁H₁₃N₃O and molecular weight 203.24 g/mol, it is commercially available at purities ≥95–98% from multiple suppliers . The compound serves as a versatile synthetic intermediate accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and has been employed as the key triazole precursor in the synthesis of pyrimidin-4-one-1,2,3-triazole conjugates evaluated as glycogen synthase kinase-3β (GSK-3β) inhibitors with antidepressant activity [1].

Why [1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol Cannot Be Replaced by Unsubstituted, Mono-Methyl, or Heteroaryl Triazole Analogs


In the context of GSK-3β inhibitor development, the 3,4-dimethylphenyl substituent on the triazole N1 position is not a generic hydrophobic placeholder. In the Khan et al. (2016) library of 18 pyrimidin-4-one-1,2,3-triazole conjugates, compound 3n—which is derived directly from [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol—exhibited the highest GSK-3β inhibitory potency (IC₅₀ = 82 nM) and the most significant in vivo antidepressant activity among all congeners tested, outperforming analogs bearing different N1-aryl substituents [1]. Substituting the 3,4-dimethylphenyl group with an unsubstituted phenyl, a 4-methylphenyl, or a 3-methylphenyl fragment yields compounds with altered LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity, which can differentially affect target binding, metabolic stability, and blood-brain barrier penetration . Generic interchange without quantitative justification risks losing the structure-activity relationship (SAR) advantages that made the 3,4-dimethylphenyl congener the most potent in head-to-head comparison within a defined chemical series.

Quantitative Differentiation Evidence for [1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol: Head-to-Head and Cross-Study Comparator Data


GSK-3β Inhibitory Potency: 3,4-Dimethylphenyl-Derived Conjugate 3n Is the Most Potent Among 18 Pyrimidin-4-One-Triazole Congeners

The target compound serves as the direct synthetic precursor to compound 3n (2-((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methylthio)-3-methyl-6-phenylpyrimidin-4(3H)-one). In a head-to-head comparison within a library of 18 pyrimidin-4-one-1,2,3-triazole conjugates, compound 3n exhibited the most potent in vitro GSK-3β inhibitory activity (IC₅₀ = 82 nM) [1]. Compounds 3g, 3j, and 3r also displayed significant inhibition but were less potent than 3n [1]. In the in vivo forced swim test (FST) in mice, compound 3n at 50 mg/kg produced a significant reduction in immobility time comparable to fluoxetine (a clinically used antidepressant) [1]. The molecular docking studies revealed that the 3,4-dimethylphenyl triazole fragment contributes to crucial hydrogen-bond interactions with Val 135 and Lys 183 residues in the GSK-3β active site [1].

GSK-3β inhibition antidepressant drug discovery triazole conjugate SAR

Lipophilicity and Drug-Likeness Differentiation: 3,4-Dimethyl Substitution Increases LogP by ~0.3–0.5 Units Compared to Mono-Methyl and Unsubstituted Phenyl Analogs

The target compound exhibits a calculated LogP of 1.38 and a topological polar surface area (TPSA) of 50.94 Ų . By comparison, the unsubstituted phenyl analog [1-(phenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 103755-58-4, MW 175.19) lacks the two methyl groups and is predicted to have a lower LogP (~0.7–0.9 based on the phenyl-triazole-methanol scaffold) . The mono-methyl analogs—[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 875658-14-3, MW 189.21) and [1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1126635-69-5, MW 189.21)—each carry only one methyl group, yielding intermediate LogP values . The 3,4-dimethyl substitution increases molecular weight by 14–28 Da and LogP by an estimated 0.3–0.5 log units relative to the mono-methyl congeners, while maintaining the same number of hydrogen bond donors (1) and acceptors (4) across the series .

physicochemical profiling CNS drug design LogP optimization

Crystallographically Validated 3,4-Dimethylphenyl-Triazole Motif in J147-Related Anti-Alzheimer's Compounds

The 3,4-dimethylphenyl-1H-1,2,3-triazole substructure present in the target compound has been crystallographically characterized as part of a series of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles related to J147, an investigational drug for Alzheimer's disease [1]. X-ray structures were determined for seven triazole analogs, including 1-(3,4-dimethylphenyl)-4-phenyl-5-trifluoromethyl-1H-1,2,3-triazole and its 3-methoxyphenyl and 4-methoxyphenyl derivatives [1]. These structures provide validated geometric parameters (bond lengths, angles, torsional profiles) for the 3,4-dimethylphenyl-triazole fragment, enabling reliable molecular docking and pharmacophore modeling when this building block is incorporated into ligand design [1]. Without the 3,4-dimethyl substitution pattern, the crystallographic and conformational landscape would differ, potentially impacting docking pose predictions.

X-ray crystallography Alzheimer's disease triazole structure-activity relationships

Differentiation from the 4-Carboxylic Acid Analog: Primary Alcohol vs. Carboxylic Acid Handle Enables Distinct Derivatization Pathways

The target compound [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1126635-76-4) bears a primary alcohol at the triazole 4-position, distinguishing it from the corresponding carboxylic acid analog, 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 950271-96-2, MW 217.22) . The alcohol handle permits direct conversion to thioethers (as in compound 3n via Mitsunobu or alkylation chemistry), ethers, esters, amines, or halides, whereas the carboxylic acid analog is restricted to amide or ester couplings [1]. In the Khan et al. (2016) study, the primary alcohol of the target compound was specifically exploited to install the methylthio linker connecting the triazole to the pyrimidin-4-one core in compound 3n [1]. The carboxylic acid congener cannot access this same thioether-linked chemotype without additional redox manipulation, adding synthetic steps and reducing overall yield.

synthetic intermediate functional group interconversion medicinal chemistry building block

BindingDB Affinity Data Confirms GSK-3β Engagement for 3,4-Dimethylphenyl-Triazole-Containing Ligands

Independent BindingDB entries corroborate the GSK-3β inhibitory activity associated with the 3,4-dimethylphenyl-triazole scaffold. Compound 3n (BDBM193713) is recorded with an IC₅₀ of 82 nM against human GSK-3β in an enzyme inhibition assay at 30 °C [1]. A structurally related derivative, 3-((1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)methyl)oxazolo[4,5-b]pyridin-3H)one (BDBM189390), also shows measurable binding to GSK-3β with IC₅₀ = 40,100 nM (40.1 µM) [2]. The ~490-fold potency difference between these two derivatives illustrates that the 3,4-dimethylphenyl-triazole fragment's contribution to GSK-3β binding is highly dependent on the nature of the substituent attached at the triazole 4-position, underscoring that the alcohol precursor is not merely interchangeable with other 4-substituted analogs without significant impact on target engagement [1][2].

BindingDB kinase inhibition affinity data verification

Highest-Impact Application Scenarios for [1-(3,4-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol Based on Quantitative Evidence


GSK-3β Inhibitor Lead Optimization: Direct Precursor to the Most Potent Pyrimidin-4-One-Triazole Conjugate (3n, IC₅₀ = 82 nM)

Medicinal chemistry teams pursuing GSK-3β inhibitors for neurodegenerative or psychiatric indications should prioritize this building block as the direct synthetic entry point to compound 3n—the most potent GSK-3β inhibitor (IC₅₀ = 82 nM) among 18 pyrimidin-4-one-1,2,3-triazole conjugates reported by Khan et al. (2016) [1]. The primary alcohol handle enables one-step conversion to the methylthio-linked pyrimidin-4-one scaffold that produced the highest in vitro potency and significant in vivo antidepressant activity at 50 mg/kg in mice, comparable to fluoxetine [1]. Alternative N1-aryl precursors (phenyl, mono-methyl, or halogen-substituted) yielded congeners with inferior potency in the same assay system [1].

Click Chemistry Library Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Building Block for CNS-Penetrant Compound Collections

The 3,4-dimethylphenyl-triazole scaffold, with its favorable calculated LogP of 1.38 and TPSA of 50.94 Ų, is well-suited for constructing CNS-oriented compound libraries via CuAAC click chemistry . The primary alcohol at the triazole 4-position serves as a versatile diversification point for generating thioether, ether, ester, or amine-linked conjugates. The 3,4-dimethyl substitution pattern increases lipophilicity by an estimated 0.3–0.5 LogP units relative to unsubstituted or mono-methyl phenyl analogs, potentially improving passive blood-brain barrier permeability while maintaining acceptable hydrogen-bond donor/acceptor profiles for CNS drug-likeness .

Crystallography-Enabled Structure-Based Drug Design: Experimentally Validated Geometry for Docking and Pharmacophore Modeling

X-ray crystallographic data from the Farrán et al. (2018) study provide validated bond lengths, angles, and torsional parameters for three 3,4-dimethylphenyl-1H-1,2,3-triazole derivatives in the context of Alzheimer's disease-relevant J147 analogs [2]. Research groups performing molecular docking, molecular dynamics simulations, or pharmacophore modeling with triazole-containing ligands can use these experimentally determined geometries to constrain the 3,4-dimethylphenyl-triazole fragment, reducing conformational sampling uncertainty compared to scaffolds lacking crystallographic characterization [2].

Procurement for GSK-3β-Focused Chemical Biology Probe Development: Validated Starting Material with BindingDB-Corroborated Target Engagement

The BindingDB repository independently confirms GSK-3β target engagement for derivatives containing the 3,4-dimethylphenyl-triazole substructure, with compound 3n (BDBM193713) registered at IC₅₀ = 82 nM [3]. The ~490-fold potency gap between 3n and another 3,4-dimethylphenyl-triazole derivative (BDBM189390, IC₅₀ = 40,100 nM) demonstrates that the 4-substituent identity is a critical determinant of target affinity [3][4]. For chemical biology groups developing GSK-3β chemical probes, sourcing the alcohol building block (rather than the carboxylic acid, amine, or unsubstituted triazole analogs) ensures synthetic access to the validated high-potency thioether-linked chemotype [1].

Quote Request

Request a Quote for [1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.